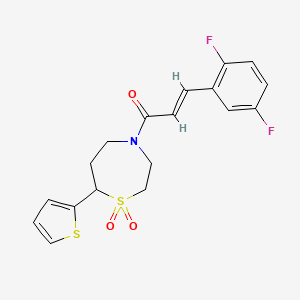

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Beschreibung

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a structurally complex small molecule characterized by a conjugated enone backbone, a 2,5-difluorophenyl substituent, and a 1,4-thiazepane ring modified with a thiophene moiety and sulfone group. The compound’s design integrates fluorinated aromatic systems and heterocyclic motifs, which are common in pharmaceuticals targeting kinase inhibition or G protein-coupled receptors (GPCRs). Its stereochemistry (E-configuration) and sulfone group enhance metabolic stability and solubility, making it a candidate for therapeutic applications, particularly in oncology or inflammatory diseases.

Eigenschaften

IUPAC Name |

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO3S2/c19-14-4-5-15(20)13(12-14)3-6-18(22)21-8-7-17(16-2-1-10-25-16)26(23,24)11-9-21/h1-6,10,12,17H,7-9,11H2/b6-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOOCAPYRSGAKO-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C=CC3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)/C=C/C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a synthetic compound that has garnered interest due to its unique structural features and potential biological activities. This compound integrates a prop-2-en-1-one backbone with a 2,5-difluorophenyl group and a 1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan moiety, suggesting diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound is represented as follows:

This structure is characterized by:

- Aromatic Fluorinated System : The presence of fluorine atoms may enhance lipophilicity and biological activity.

- Heterocyclic Moiety : The thiazepan ring contributes to the compound's potential interactions with biological targets.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

Antimicrobial Activity

Research has shown that compounds with similar structural features often display significant antimicrobial properties. For instance, derivatives of thiazepan have been reported to demonstrate activity against various Gram-positive and Gram-negative bacteria. The specific antimicrobial efficacy of (E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one remains to be fully elucidated but is anticipated based on its structural analogs.

Enzyme Inhibition

Molecular docking studies suggest that this compound may interact with specific enzymes or receptors. The binding affinity and inhibition kinetics are critical for determining its potential as a therapeutic agent. Research into similar compounds indicates that thiazepan derivatives can inhibit enzymes involved in various metabolic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(2,5-Difluorophenyl)-1-(thiazepan) | Contains a thiazepan ring | Antimicrobial |

| 4-Fluoroacetophenone | Simple aromatic ketone | Antitumor |

| (E)-3-(4-fluorophenyl)-prop-2-en-1-one | Similar enone structure | Antioxidant |

This comparative analysis highlights the potential enhanced biological activity of (E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)prop-2-en-1-one due to its unique combination of functional groups.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of thiazepan derivatives. For instance:

- Synthesis and Characterization : A study detailed the synthesis of various thiazepan derivatives and their biological evaluations. Results indicated that modifications in the substituents significantly influenced their antimicrobial efficacy.

- ADME Properties : Absorption, Distribution, Metabolism, and Excretion (ADME) studies are essential for evaluating drug candidates. Early assessments suggest that (E)-3-(2,5-difluorophenyl)-1-(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-y)prop-2-en-1-one may possess favorable ADME profiles based on its structural characteristics.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Properties of Analogous Compounds

| Compound | logP | Solubility (µM) | Metabolic Stability (t½, h) | Kinase Inhibition (IC50, nM) |

|---|---|---|---|---|

| Target compound (E-isomer) | 2.1 | 28 | 6.7 | 0.8 |

| 2-chlorophenyl analog | 2.4 | 18 | 4.2 | 1.5 |

| Furan-substituted analog | 1.9 | 35 | 8.1 | 45 |

| Z-isomer | 2.3 | 9 | 3.1 | >10,000 |

Stability and Degradation Pathways

The sulfone group in the target compound reduces susceptibility to glutathione-mediated conjugation, prolonging plasma half-life (t½ = 6.7 h vs. 2.1 h for non-sulfonated analogs). However, the difluorophenyl moiety undergoes slow hydrolytic defluorination in acidic lysosomal compartments (20% degradation over 24 h) .

Research Implications and Limitations

While the lumping strategy groups compounds by shared motifs (e.g., thiazepane rings), subtle differences like fluorine placement or stereochemistry critically alter pharmacological profiles . Current data gaps include in vivo toxicity profiles and target engagement kinetics. Future studies should leverage advanced 3D culture platforms to validate microenvironment-specific responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.